N-(2,4-dimethoxyphenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine
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Overview
Description
N-(2,4-dimethoxyphenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a pyrimidine ring substituted with a 2,4-dimethoxyphenyl group, a methyl group, and an oxan-4-yl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the condensation of 2,4-dimethoxyaniline with a suitable pyrimidine precursor under acidic or basic conditionsThe final product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the synthesis while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrimidine derivatives .
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which can be useful in studying cell signaling pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and rheumatoid arthritis.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6-(2,4-difluorophenoxy)-8-methyl-2-[(oxan-4-yl)amino]-7H,8H-pyrido[2,3-d]pyrimidin-7-one
- Palbociclib : A breast cancer drug developed by Pfizer.
- Dilmapimod : Potential activity against rheumatoid arthritis .
Uniqueness
N-(2,4-dimethoxyphenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a 2,4-dimethoxyphenyl group, a methyl group, and an oxan-4-yl group makes it a versatile compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C18H23N3O3 |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C18H23N3O3/c1-12-19-16(13-6-8-24-9-7-13)11-18(20-12)21-15-5-4-14(22-2)10-17(15)23-3/h4-5,10-11,13H,6-9H2,1-3H3,(H,19,20,21) |
InChI Key |
RZDFKGNXYRVBMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=C(C=C(C=C2)OC)OC)C3CCOCC3 |
Origin of Product |
United States |
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